2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
Overview
Description
2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H11ClO2S. This compound is characterized by the presence of a chlorophenyl group and a phenylacetic acid moiety connected via a sulfanyl linkage. It is a versatile small molecule scaffold used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2-chlorothiophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, followed by acidification to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or modify the phenylacetic acid moiety.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]propanoic acid
- 2-[(2-Chlorophenyl)sulfanyl]benzoic acid
- 2-[(2-Chlorophenyl)sulfanyl]ethanoic acid
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid is unique due to its specific structural features, such as the combination of a chlorophenyl group and a phenylacetic acid moiety linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-2-phenylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJTUABAACBWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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